

In-Depth Technical Guide to the Stereochemistry of 1,2,3-Trimethyldiaziridine

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Compound of Interest

Compound Name: 1,2,3-Trimethyldiaziridine

Cat. No.: B15419450

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Abstract

This technical guide provides a comprehensive overview of the stereochemistry of **1,2,3-trimethyldiaziridine**, a small, strained heterocyclic compound with significant stereochemical complexity. This document details the synthesis, stereoisomeric forms, conformational analysis, and spectroscopic characterization of this molecule. Particular emphasis is placed on the configurational stability of the nitrogen atoms and the energy barrier to nitrogen inversion. All quantitative data is presented in structured tables, and key experimental protocols are described in detail. Visualizations of stereoisomeric relationships and reaction pathways are provided to facilitate understanding.

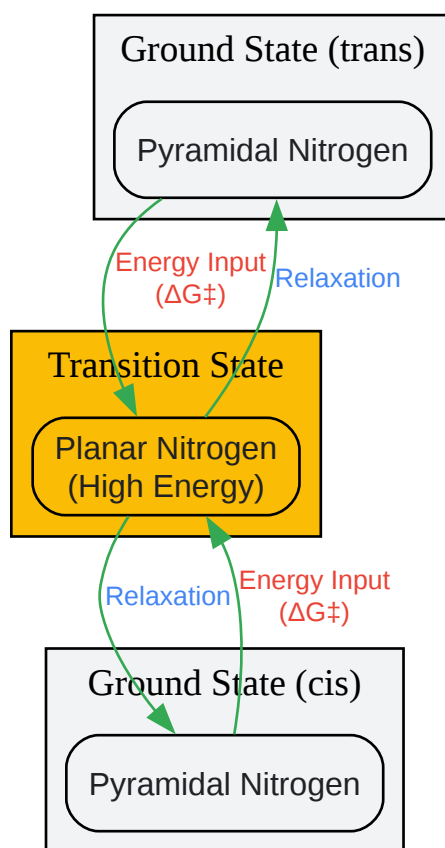
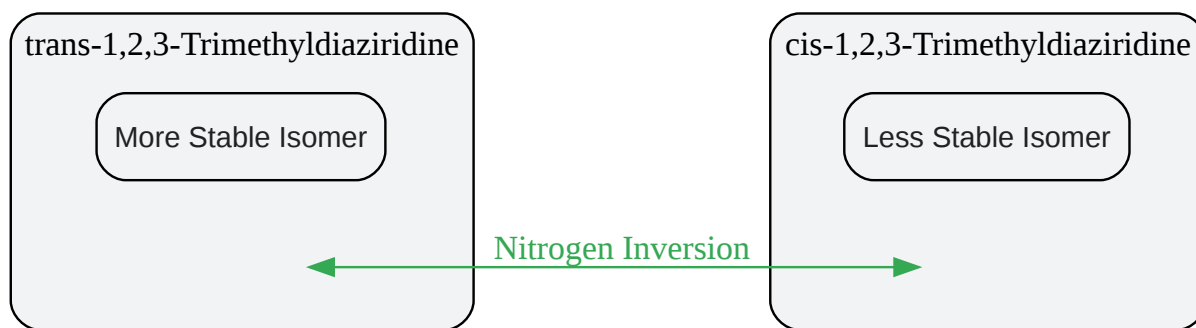
Introduction

Diaziridines are three-membered heterocyclic compounds containing two nitrogen atoms and one carbon atom. The strained ring system and the presence of two potentially stereogenic nitrogen centers make them fascinating subjects for stereochemical studies. **1,2,3-Trimethyldiaziridine**, with methyl groups on both nitrogen atoms and the carbon atom, presents a case of diastereomerism due to the relative orientations of these substituents. Understanding the stereochemistry of this molecule is crucial for its potential applications in medicinal chemistry and as a synthetic intermediate.

The nitrogen atoms in the diaziridine ring are configurationally stable, meaning that the energy barrier to nitrogen inversion is high enough to allow for the isolation of stable stereoisomers at or near room temperature.[1] This guide will explore the synthesis, structure, and dynamic behavior of the cis and trans diastereomers of **1,2,3-trimethyldiaziridine**.

Stereoisomers of 1,2,3-Trimethyldiaziridine

1,2,3-Trimethyldiaziridine exists as two diastereomers: cis and trans, defined by the relative positions of the two methyl groups on the nitrogen atoms with respect to the plane of the three-membered ring. Gas-phase electron diffraction studies have shown that the trans isomer is the thermodynamically more stable form.[2] In this configuration, the methyl groups on the nitrogen atoms are on opposite sides of the ring, minimizing steric repulsion.



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References

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